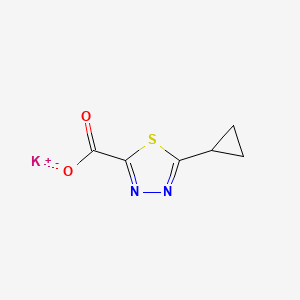

Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C6H7KN2O2S and a molecular weight of 210.29 . This compound is characterized by the presence of a cyclopropyl group attached to a thiadiazole ring, which is further connected to a carboxylate group. It is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of cyclopropylamine with thiocarbonyl compounds under controlled conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the carboxylate group .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, including temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures consistent product quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate, exhibit significant anticancer properties. Studies have shown that certain thiadiazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) as low as 0.28 μg/mL against breast cancer cells (MCF-7) and 0.52 μg/mL against lung carcinoma cells (A549) . The mechanism of action often involves interactions with tubulin, affecting cell cycle progression and inducing apoptosis .

Anticonvulsant Properties

this compound has also been investigated for its anticonvulsant effects. A series of thiadiazole derivatives were synthesized and tested for their ability to protect against seizures induced by maximal electroshock and pentylenetetrazole in animal models. Many compounds exhibited protective effects at doses ranging from 100 to 300 mg/kg . This suggests a potential for developing new anticonvulsant medications based on this scaffold.

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies have reported that derivatives containing the thiadiazole moiety exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. For example, certain 2-amino-1,3,4-thiadiazole derivatives have been effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Agricultural Applications

Pesticidal Activity

Research has demonstrated that thiadiazole derivatives can serve as effective pesticides. This compound has been linked to increased resistance against plant pathogens. In particular, studies have highlighted its efficacy against Tobacco Mosaic Virus (TMV), where certain derivatives showed curative rates exceeding those of standard treatments . This suggests potential applications in crop protection strategies.

Biochemical Applications

Buffering Agent

In biochemical research and peptide synthesis, this compound is utilized as an organic buffer. Its ability to maintain pH stability makes it suitable for various laboratory applications . The compound's high yield in peptide synthesis further underscores its importance in biochemistry.

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | IC50 values as low as 0.28 μg/mL in MCF-7 cells |

| Anticonvulsant medications | Protection against seizures at doses of 100 mg/kg | |

| Antimicrobial agents | Effective against S. aureus and E. coli | |

| Agricultural Science | Pesticides | Effective against TMV with high curative rates |

| Biochemistry | Organic buffer for peptide synthesis | High yield in laboratory applications |

Mecanismo De Acción

The mechanism of action of Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can influence the compound’s reactivity and biological activity .

Comparación Con Compuestos Similares

Similar Compounds

- Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate

- Potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate

- Potassium 5-phenyl-1,3,4-thiadiazole-2-carboxylate

Uniqueness

Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can lead to the development of novel materials and therapeutic agents .

Actividad Biológica

Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, particularly its anticancer properties, antimicrobial effects, and other pharmacological potentials.

Overview of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. They exhibit a broad range of biological activities including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory effects. The structural diversity of thiadiazoles allows for the modification of their pharmacological properties through various substituents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various 1,3,4-thiadiazole derivatives. This compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against lung carcinoma (A549), breast cancer (MCF-7), and colon cancer (HCT116) cell lines. The compound's IC50 values range from 3.29 to 10 µg/mL across different cell types .

- A structure–activity relationship study indicated that modifications in the cyclopropyl group influence the compound's efficacy, with certain substituents enhancing its cytotoxic properties .

- Mechanism of Action :

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

- Antibacterial Effects : Studies indicate that derivatives of thiadiazoles exhibit significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve interference with bacterial cell wall synthesis or protein synthesis pathways .

- Antifungal Properties : The compound has also been tested against fungal strains such as Candida albicans, showing effective inhibition at certain concentrations .

Pharmacological Significance

The pharmacological significance of this compound extends beyond anticancer and antimicrobial activities:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro .

- Potential as a Tyrosine Kinase Inhibitor : Molecular docking studies have indicated that the compound can interact with tyrosine kinase receptors involved in cancer cell proliferation and survival pathways .

Data Summary

| Activity Type | Cell Line/Organism | IC50/Effectiveness | Mechanism |

|---|---|---|---|

| Anticancer | A549 (Lung) | 3.29 µg/mL | Apoptosis induction via caspase activation |

| MCF-7 (Breast) | 10 µg/mL | Mitochondrial membrane potential disruption | |

| HCT116 (Colon) | Varies (0.74–10 µg/mL) | Cell cycle arrest and apoptosis | |

| Antibacterial | Staphylococcus aureus | Effective at low concentrations | Cell wall synthesis inhibition |

| Escherichia coli | Effective at low concentrations | Protein synthesis interference | |

| Antifungal | Candida albicans | Moderate inhibition | Disruption of fungal cell wall |

Propiedades

IUPAC Name |

potassium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S.K/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKWRYUCJQNWKL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.